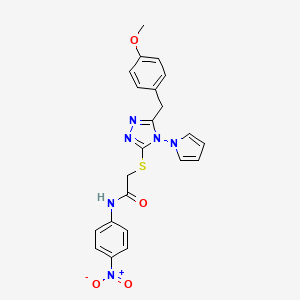

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of triazole, pyrrole, and nitrophenyl groups

Properties

IUPAC Name |

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4S/c1-32-19-10-4-16(5-11-19)14-20-24-25-22(27(20)26-12-2-3-13-26)33-15-21(29)23-17-6-8-18(9-7-17)28(30)31/h2-13H,14-15H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHWYZBSOXEYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Introduction of the Pyrrole Group: The pyrrole moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Attachment of the Methoxybenzyl Group: This step involves the alkylation of the triazole ring with 4-methoxybenzyl chloride under basic conditions.

Thioether Formation: The thiol group is introduced by reacting the intermediate with a suitable thiolating agent.

Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with 4-nitrophenyl acetic acid under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

Mechanistic Insight : The electron-rich sulfur atom is susceptible to electrophilic oxidation. Sulfoxides form at mild conditions, while sulfones require stronger oxidizing agents.

Acetamide Hydrolysis

The acetamide group (–NHCO–) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | |

| Basic hydrolysis | NaOH (2M), 80°C | Sodium salt of the carboxylic acid |

Application : Hydrolysis products are intermediates for further derivatization, such as esterification or amide coupling.

Nitro Group Reduction

The 4-nitrophenyl group can be reduced to an amine, altering electronic properties and enabling conjugation.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Catalytic hydrogenation | H | ||

| , Pd/C, EtOH | 4-aminophenyl derivative | ||

| Chemical reduction | SnCl | ||

| , HCl | Aromatic amine (improved hydrogen-bonding capacity) |

Note : The nitro-to-amine conversion enhances interactions with biological targets, as seen in related triazole derivatives .

Electrophilic Aromatic Substitution

The methoxybenzyl and pyrrole rings participate in electrophilic reactions, such as nitration or halogenation.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Nitration | HNO | ||

| , H | |||

| SO |

text| Nitro-substituted benzyl group (increased electron-withdrawing effects) |[1][5] |

| Halogenation | Br

, FeBr

| Brominated pyrrole or benzyl ring (enhanced halogen bonding) | |

Regioselectivity : The methoxy group directs electrophiles to the para position on the benzyl ring, while pyrrole reacts preferentially at the α-position.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in alkylation, acylation, and cycloaddition reactions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| N-Alkylation | CH | ||

| I, K | |||

| CO |

text| Quaternary ammonium salt (increased water solubility) |[5][7] |

| Huisgen cycloaddition | Cu(I), alkyne | Triazole-linked conjugates (e.g., bioconjugates) | |

Significance : Triazole derivatives are valued in click chemistry for modular synthesis .

Methoxy Group Demethylation

The methoxy (–OCH

) group can be cleaved to yield a hydroxyl group under strong acidic conditions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Demethylation | BBr | ||

| , DCM, −78°C | Hydroxybenzyl derivative (enables further O-functionalization) |

Application : Hydroxyl groups facilitate glycosylation or phosphorylation for prodrug design.

Scientific Research Applications

Antibacterial Activity

Recent studies indicate that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds range from 0.8 to 100 µg/mL , indicating strong antibacterial activity.

Study Example:

A comparative study demonstrated that a triazole derivative had an MIC of 0.8 µg/mL against M. tuberculosis , outperforming standard antibiotics like rifampicin.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The tested derivatives have demonstrated considerable inhibition against fungal pathogens, making them potential candidates for antifungal drug development. The mechanism of action often involves the disruption of fungal cell membrane synthesis.

Case Study:

In laboratory tests, triazole derivatives exhibited effective inhibition against common fungal strains, suggesting their viability as antifungal agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely researched. Compounds similar to this compound have exhibited cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549). Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.

Study Example:

In one investigation focused on the cytotoxicity of triazole derivatives against A549 cell lines, certain compounds induced apoptosis at concentrations as low as 62.5 µg/mL , suggesting their potential as anticancer agents.

Summary of Findings

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide demonstrates significant promise across multiple therapeutic areas:

- Antibacterial : Effective against resistant strains like Mycobacterium tuberculosis.

- Antifungal : Inhibitory effects on various fungal pathogens.

- Anticancer : Induces apoptosis in cancer cell lines with low effective concentrations.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the nitrophenyl group can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: Another triazole derivative used as an antifungal agent.

Itraconazole: Similar in structure and used for treating fungal infections.

Voriconazole: A triazole antifungal with a broad spectrum of activity.

Uniqueness

What sets 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide apart is its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of both triazole and pyrrole rings, along with the nitrophenyl group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features several key structural components:

- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.

- Pyrrole Moiety : Often associated with neuroactive compounds.

- Thioether Linkage : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Nitrophenyl Group : Potentially increases the compound's reactivity and biological efficacy.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. Research indicates that modifications at the triazole position can significantly alter activity levels. For instance, studies have shown that certain substitutions enhance the inhibition of cancer cell proliferation, demonstrating a structure-activity relationship (SAR) where specific functional groups lead to increased potency against tumor cells .

Antifungal and Antibacterial Properties

Triazoles are also recognized for their antifungal and antibacterial activities. The compound's structural characteristics may provide a broad spectrum of antimicrobial effects. For example, triazole derivatives have been documented to inhibit fungal growth by disrupting cell membrane integrity or interfering with nucleic acid synthesis . The specific combination of functional groups in this compound could enhance its efficacy compared to simpler analogs.

In Vitro Studies

In vitro assays have demonstrated that similar triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range. For instance, a related study reported that modifications on the triazole ring resulted in compounds with IC50 values as low as 18 μM against HCT116 human colon cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

- Substituents on the triazole ring can either enhance or reduce biological activity.

- The presence of electron-withdrawing groups (like nitro groups) tends to increase potency.

Table 1 summarizes findings from various studies on related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivative A | Triazole ring with methoxy group | Anticancer (IC50 = 18 μM) |

| Triazole Derivative B | Triazole ring with nitro group | Antifungal (MIC = 0.5 μg/mL) |

| Triazole Derivative C | Triazole ring without substitutions | Low activity |

The exact mechanism of action for this compound requires further investigation; however, it is hypothesized that its biological effects may stem from:

- Inhibition of key enzymes involved in cell proliferation.

- Disruption of cellular signaling pathways linked to cancer progression.

- Interference with nucleic acid synthesis in microbial pathogens.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can structural purity be ensured?

- Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 4-methoxybenzyl-substituted triazole precursors with thioacetamide derivatives under basic conditions (e.g., KOH/ethanol). (ii) Subsequent coupling with 4-nitrophenylacetamide using carbodiimide-based coupling agents (e.g., DCC or EDCI). Structural confirmation requires 1H NMR (to verify aromatic protons and triazole/pyrrole integration), IR spectroscopy (to confirm thioether and amide C=O stretches), and elemental analysis (to validate stoichiometry). LC-MS is critical for confirming molecular ion peaks and purity (>95%) .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Answer : Perform accelerated stability studies :

- Dissolve the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 14 days.

- Use UV-Vis spectroscopy to track absorbance changes at λmax (~270–300 nm, typical for nitroaryl groups).

- Identify degradation products using LC-MS/MS .

Q. What computational tools are suitable for predicting its biological activity?

- Answer : Use PASS (Prediction of Activity Spectra for Substances) to predict pharmacological targets (e.g., kinase inhibition, antimicrobial activity). Follow with molecular docking (AutoDock Vina or Schrödinger) against proteins like COX-2 or EGFR, using the compound’s 3D structure (optimized via DFT or MMFF94 force fields) .

Advanced Research Questions

Q. How can conflicting data between in silico activity predictions and experimental bioassays be resolved?

- Answer : (i) Validate docking results by comparing binding poses with co-crystallized ligands (PDB structures). (ii) Reassess solubility using Hansen solubility parameters to rule out false negatives from poor bioavailability. (iii) Perform dose-response assays (IC50/EC50) to confirm activity thresholds. Cross-reference with structurally analogous compounds (e.g., pyrazole-triazole hybrids) .

Q. What strategies optimize the compound’s solubility without compromising its bioactivity?

- Answer : (i) Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the 4-methoxybenzyl moiety. (ii) Use salt formation (e.g., HCl or sodium salts of the acetamide group). (iii) Employ nanoparticle encapsulation (PLGA or liposomes) to enhance aqueous dispersion. Monitor SAR to ensure triazole-pyrrole interactions remain intact .

Q. How can researchers design experiments to evaluate its mechanism of action in cancer cell lines?

- Answer : (i) Conduct apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in HeLa or MCF-7 cells. (ii) Measure mitochondrial membrane potential (JC-1 dye) to assess pro-apoptotic effects. (iii) Validate target engagement via Western blotting (e.g., PARP cleavage, caspase-3 activation) .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- Answer : Use HPLC-DAD-ELSD (Diode Array/Evaporative Light Scattering Detection) with a C18 column (acetonitrile/water gradient). For metal traces, employ ICP-MS . Quantify residual solvents (DMF, dioxane) via GC-MS .

Methodological Challenges & Solutions

Q. How can reaction yields be improved during the triazole-thioacetamide coupling step?

- Answer : (i) Optimize solvent polarity (switch from DMF to DMSO for better nucleophilic displacement). (ii) Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics. (iii) Add catalytic KI to enhance leaving-group displacement .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.